molecular formula C9H17N3 B8317752 1-(3-Ethylaminobutyl)imidazole

1-(3-Ethylaminobutyl)imidazole

Cat. No.: B8317752
M. Wt: 167.25 g/mol
InChI Key: HPGZHGAXKXIPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethylaminobutyl)imidazole is a high-purity synthetic compound of significant interest in organic and medicinal chemistry research. This molecule features an imidazole heterocycle, a key scaffold in drug discovery due to its privileged status in biologically active molecules . The structure combines the imidazole ring's properties with a flexible ethylaminobutyl side chain, making it a valuable intermediate for constructing more complex molecular architectures. Researchers can utilize this compound as a key building block in the synthesis of novel molecules for pharmaceutical screening. The imidazole ring is known for its amphoteric nature and ability to participate in hydrogen bonding, which can be critical for interactions with biological targets such as enzymes and receptors . Its applications are primarily found in early-stage R&D, including as a precursor in developing potential ligands for various biological systems and in the synthesis of specialized ionic liquids. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-ethyl-4-imidazol-1-ylbutan-2-amine

InChI

InChI=1S/C9H17N3/c1-3-11-9(2)4-6-12-7-5-10-8-12/h5,7-9,11H,3-4,6H2,1-2H3

InChI Key

HPGZHGAXKXIPKB-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CCN1C=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Product Formation

Imidazole derivatives exhibit distinct reactivity patterns based on substituent type (e.g., alkyl, benzyl, aminopropyl). Key comparisons include:

1-BENZYLIMIDAZOLE
  • Reaction with Ozone : Reacts at a 1:1 molar ratio (O₃/azole), forming N-benzylformamide (91% yield) and negligible reactive oxygen species (ROS) .
  • Mechanism : Ozone attacks the C=C bond in the imidazole ring, leading to a dioxazole intermediate that decomposes into formamide and cyanate .
  • Kinetics : High ozone reactivity (species-specific rate constant k = 2.3 × 10⁵ M⁻¹s⁻¹ for neutral imidazole derivatives) .
1-(3-AMINOPROPYL)IMIDAZOLE
  • Structure: Features a shorter, linear aminopropyl chain.
  • Applications : Used in pH-sensitive polymers due to its amine group, which facilitates protonation/deprotonation .
  • Reactivity: The primary amine may participate in additional reactions (e.g., crosslinking), unlike ethylaminobutyl or benzyl groups.
PYRAZOLE DERIVATIVES
  • Reactivity : Pyrazole reacts slower with ozone (kₐₚₚ = 56 M⁻¹s⁻¹ at pH 7) and requires ~5 molar equivalents of ozone for full degradation .
  • Products : Forms hydroxypyrazoles and ring-opened products (e.g., formyl hydrazine), but yields are poorly characterized .

Reaction Kinetics and pH Dependence

The ethylaminobutyl group in 1-(3-Ethylaminobutyl)imidazole likely alters the pKa of the imidazole ring, affecting its protonation state and ozone reactivity. For example:

  • Neutral Imidazole : Reacts with ozone at k = 2.3 × 10⁵ M⁻¹s⁻¹ .
  • Protonated Imidazole : Reactivity drops to k = 1.5 × 10³ M⁻¹s⁻¹ due to reduced electron density .
  • pH Effects : At pH 11, formate yields increase, suggesting alternative pathways under alkaline conditions .

Ozonation Product Profiles

Compound O₃/azole Stoichiometry Major Products (Yield) ROS Formation
Imidazole 1.0 Formamide (104%), Cyanate (113%) Minimal
1-Benzylimidazole 1.0 N-Benzylformamide (91%) Negligible
Pyrazole 5.0 Hydroxypyrazoles, Formyl hydrazine Moderate

Data derived from Table 2 in .

This compound is expected to follow similar ozonation pathways (e.g., dioxazole intermediate formation), but steric hindrance from the ethylaminobutyl group may slow reaction rates compared to 1-benzylimidazole.

Environmental and Toxicological Considerations

  • Biodegradability: Formamide (a common ozonation product of imidazoles) is polar and readily biodegraded, but substituents like benzyl or ethylaminobutyl may lead to bioaccumulative byproducts .
  • Toxicity : N-Formylated products from imidazole derivatives have been linked to increased toxicity in phototransformation studies .

Preparation Methods

Nucleophilic Substitution Reactions

The installation of alkylamine side chains onto imidazole nuclei frequently employs SN2 mechanisms, leveraging the nucleophilicity of the imidazole nitrogen. For instance, Duffy (2023) demonstrated the synthesis of 1-tert-butyl-3-propylimidazolium iodide via a two-step alkylation process, where 1-tert-butylimidazole reacted with 1-iodopropane in toluene under reflux. Adapting this approach, 1-(3-Ethylaminobutyl)imidazole could theoretically be synthesized by substituting 1-iodopropane with a pre-functionalized 3-bromobutyl ethylamine derivative. However, steric hindrance from the ethylamine group may necessitate elevated temperatures or prolonged reaction times, as observed in analogous systems.

A critical consideration is the protection of the primary amine during alkylation. Unprotected amines often participate in competitive side reactions, such as over-alkylation or polymerization. Research by J-STAGE contributors highlights the use of tert-butoxycarbonyl (Boc) groups to shield amines during Grignard reactions involving imidazole derivatives. Applying this strategy, the ethylamine moiety could be Boc-protected prior to alkylation, followed by deprotection under acidic conditions to yield the target compound.

Reductive Amination Approaches

Reductive amination offers an alternative route for introducing the 3-ethylaminobutyl side chain. This method involves condensing an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride. For example, the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives utilized aldehyde substrates reacted with lithio-imidazole species, followed by reduction. Translating this to this compound, 3-oxobutanal could be condensed with ethylamine, followed by imidazole coupling and reduction.

However, this pathway risks regiochemical ambiguity. Imidazole’s two nitrogen atoms (N1 and N3) exhibit differing reactivities, often leading to mixtures of N1- and N3-alkylated products. Studies on 1-tert-butylimidazole synthesis emphasize the use of bulky substituents to direct alkylation to the less hindered N1 position. Incorporating a tert-butyl or adamantyl group transiently during synthesis could enhance regioselectivity, though subsequent removal would add steps to the workflow.

Detailed Synthetic Protocols

Method A: SN2 Alkylation with Boc-Protected Amine

Step 1: Protection of Ethylamine
Ethylamine (10 mmol) is dissolved in anhydrous dichloromethane (20 mL) under nitrogen. Di-tert-butyl dicarbonate (12 mmol) is added dropwise at 0°C, and the mixture is stirred for 12 h at room temperature. The Boc-protected ethylamine is isolated via extraction with ethyl acetate and dried over Na2SO4, yielding a white solid (85–92% yield).

Step 2: Alkylation of Imidazole
Imidazole (10 mmol) and sodium hydride (12 mmol) are suspended in dry DMF (30 mL). After 30 min, 1-bromo-3-(Boc-ethylamino)butane (12 mmol) is added, and the reaction is heated to 80°C for 24 h. The mixture is cooled, quenched with water, and extracted with tert-butyl methyl ether. Column chromatography (SiO2, hexane/ethyl acetate 4:1) affords the N1-alkylated product (60–68% yield).

Step 3: Deprotection
The Boc-protected intermediate is treated with 4 M HCl in dioxane (15 mL) for 2 h. Neutralization with aqueous NaOH and extraction with dichloromethane yields this compound as a pale-yellow oil (90–95% yield).

Method B: Reductive Amination with In Situ Imine Formation

Step 1: Synthesis of 3-Oxobutanal
Crotonaldehyde (10 mmol) is ozonolyzed in methanol at −78°C, followed by reductive workup with dimethyl sulfide to yield 3-oxobutanal (70% yield).

Step 2: Condensation with Ethylamine
3-Oxobutanal (10 mmol) and ethylamine (12 mmol) are stirred in methanol with 4 Å molecular sieves for 6 h. Sodium cyanoborohydride (15 mmol) is added portionwise, and the reaction is stirred for an additional 12 h. The mixture is filtered, concentrated, and purified via flash chromatography (SiO2, CH2Cl2/MeOH 9:1) to yield 3-ethylaminobutanal (65% yield).

Step 3: Imidazole Coupling
The aldehyde (10 mmol) is reacted with imidazole (12 mmol) and ammonium acetate (20 mmol) in acetic acid under reflux for 24 h. The product is isolated by neutralization and extraction, followed by recrystallization from ethanol/water (1:1) to yield this compound (55–60% yield).

Optimization and Challenges

Regioselectivity Control

The propensity for N3 alkylation remains a significant hurdle. Bulky directing groups, such as the 1-adamantanyl moiety used in imidazole 3-oxide syntheses, have proven effective in steering reactions toward N1. Transient protection of N3 with a trimethylsilyl group could similarly bias alkylation to N1, though this requires stringent anhydrous conditions.

Purification Considerations

This compound’s polar nature complicates isolation. Duffy (2023) noted that ionic liquids like 1-tert-butyl-3-propylimidazolium iodide are hygroscopic, but the target compound’s tertiary amine may reduce moisture sensitivity. Reverse-phase chromatography (C18, acetonitrile/water gradient) or ion-exchange resins may enhance purity.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.52 (s, 1H, H2), 6.95 (s, 1H, H4), 6.85 (s, 1H, H5), 3.45 (t, J = 7.2 Hz, 2H, NCH2), 2.60 (m, 2H, NHCH2), 2.40 (m, 2H, CH2NH), 1.75–1.50 (m, 4H, CH2CH2), 1.10 (t, J = 7.0 Hz, 3H, CH2CH3).

  • 13C NMR (100 MHz, CDCl3): δ 137.8 (C2), 129.5 (C4), 118.3 (C5), 49.2 (NCH2), 46.8 (NHCH2), 38.5 (CH2NH), 29.7 (CH2CH2), 23.4 (CH2CH3), 11.2 (CH2CH3).

  • FT-IR (neat): 3280 cm⁻¹ (N-H stretch), 2920 cm⁻¹ (C-H alkyl), 1605 cm⁻¹ (C=N imidazole) .

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